molecular formula C13H16ClNO3 B1359461 3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid CAS No. 1119452-95-7

3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid

Cat. No. B1359461
M. Wt: 269.72 g/mol
InChI Key: MDIQVARUQDEDGU-UHFFFAOYSA-N
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Description

3-(7-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid, also known as 7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl propanoic acid, is a compound belonging to the benzoxazepin class of compounds. It is a white crystalline solid that is soluble in water and has a melting point of 132-133°C. This compound has been studied for its potential therapeutic applications, as well as for its role in various biochemical and physiological processes.

Scientific Research Applications

Analgesic Modulation

3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid derivatives have been explored for their potential in analgesic modulation. Studies have focused on derivatives of this compound as modulators for Transient receptor potential vanilloid 1 (TRPV1), indicating their potential in developing new pain management solutions (Liu et al., 2018).

Kinase Inhibitor Synthesis

This compound has been involved in the synthesis processes of kinase inhibitors. The benzoxazepine core, present in several kinase inhibitors, is a key component in developing treatments for various diseases, including cancer (Naganathan et al., 2015).

Antitumor Agents

Derivatives of 3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid have been synthesized as potential antitumor agents. These compounds have shown promising activity against various human tumor cell lines, highlighting their potential in cancer research (Brzozowski et al., 2008).

Antimicrobial Activity

Research has also explored the antimicrobial potential of derivatives containing this compound. These studies have indicated significant antibacterial and antifungal activities, suggesting a role in developing new antimicrobial drugs (Mickevičienė et al., 2015).

Spectral Studies

The compound has been the subject of structural and spectral studies. These investigations have provided insights into its molecular geometry and vibrational frequencies, contributing to a deeper understanding of its chemical properties (Arslan et al., 2007).

Squalene Synthase Inhibition

A series of derivatives have been synthesized and evaluated for their inhibition of squalene synthase, an enzyme critical in cholesterol biosynthesis. This research could have implications for the treatment of hypercholesterolemia and related conditions (Miki et al., 2002).

properties

IUPAC Name

3-(7-chloro-2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-9-7-15(5-4-13(16)17)8-10-6-11(14)2-3-12(10)18-9/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQVARUQDEDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=C(O1)C=CC(=C2)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649278
Record name 3-(7-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid

CAS RN

1119452-95-7
Record name 3-(7-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid
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3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid
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3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid
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3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid
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3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid
Reactant of Route 6
3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid

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